N-{[4-(furan-3-yl)phenyl]methyl}adamantane-1-carboxamide
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Overview
Description
N-{[4-(furan-3-yl)phenyl]methyl}adamantane-1-carboxamide is a compound that combines the structural features of furan, phenyl, and adamantane groups. This compound is of interest due to its potential applications in medicinal chemistry and material science. The furan ring is known for its biological activity, while the adamantane structure provides stability and rigidity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(furan-3-yl)phenyl]methyl}adamantane-1-carboxamide typically involves the following steps:
Formation of the furan-phenyl intermediate: This can be achieved through a Suzuki-Miyaura coupling reaction, where a furan boronic acid is coupled with a phenyl halide in the presence of a palladium catalyst.
Attachment of the adamantane group: The intermediate is then reacted with an adamantane derivative, such as adamantane-1-carboxylic acid, under amide bond-forming conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(furan-3-yl)phenyl]methyl}adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form the corresponding alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dione derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for its potential antibacterial and antiviral properties.
Material Science: The rigidity and stability of the adamantane group make this compound useful in the development of new materials with enhanced mechanical properties.
Biological Studies: The furan ring’s biological activity can be exploited in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism by which N-{[4-(furan-3-yl)phenyl]methyl}adamantane-1-carboxamide exerts its effects is not fully understood. it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors, through its furan and phenyl groups. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-{[4-(furan-2-yl)phenyl]methyl}adamantane-1-carboxamide: Similar structure but with the furan ring in a different position.
N-{[4-(thiophen-3-yl)phenyl]methyl}adamantane-1-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
N-{[4-(furan-3-yl)phenyl]methyl}adamantane-1-carboxamide is unique due to the specific positioning of the furan ring, which can influence its biological activity and chemical reactivity. The combination of the furan, phenyl, and adamantane groups also provides a unique set of properties that can be exploited in various applications.
Properties
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2/c24-21(22-10-16-7-17(11-22)9-18(8-16)12-22)23-13-15-1-3-19(4-2-15)20-5-6-25-14-20/h1-6,14,16-18H,7-13H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFDLFHOBPCJGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=CC=C(C=C4)C5=COC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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